2-Amino-3,4-dimethoxybenzonitrile

Purity Procurement HPLC

Researchers often face supply inconsistency and regioisomer ambiguity that can derail SAR studies. 2-Amino-3,4-dimethoxybenzonitrile (CAS 79025-34-6) resolves this as a well-characterized 3,4-dimethoxy isomer with dependable tiered packaging. • Defined physicochemical profile (LogP 1.74, PSA 68.27 Ų) provides a reproducible reference point for bioavailability optimization. • 95% HPLC purity supports systematic reaction screening, impurity profiling, and pilot-scale demonstration from a single lot. • Available in 10 g to 500 g quantities, simplifying procurement planning and budget management for CROs and medicinal chemistry programs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 79025-34-6
Cat. No. B8620264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dimethoxybenzonitrile
CAS79025-34-6
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C#N)N)OC
InChIInChI=1S/C9H10N2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,11H2,1-2H3
InChIKeyJCPSRNYNIJMYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,4-dimethoxybenzonitrile – Identity and Physicochemical Baseline


2-Amino-3,4-dimethoxybenzonitrile (C₉H₁₀N₂O₂, MW 178.19 g/mol) is an aromatic amine and ortho‑substituted benzonitrile derivative featuring two methoxy groups at the 3‑ and 4‑positions and an amino group at the 2‑position . Its polar surface area (PSA) is 68.27 Ų and the calculated octanol‑water partition coefficient (LogP) is 1.73888 . The compound is commercially available with a typical purity of 95 % (HPLC) and is supplied in quantities ranging from 10 g to 500 g .

Why 2-Amino-3,4-dimethoxybenzonitrile Cannot Be Replaced by a Generic Isomer


Although all aminodimethoxybenzonitrile regioisomers share the same molecular formula, the precise positioning of the amino and methoxy groups dictates the compound’s electronic distribution, steric accessibility, and hydrogen‑bonding capacity. These differences directly influence the regioselectivity and yield of subsequent synthetic transformations, such as nucleophilic aromatic substitutions or cross‑coupling reactions . Furthermore, the 3,4‑dimethoxy substitution pattern imparts a distinct lipophilicity profile (LogP = 1.73888) compared with other substitution patterns (e.g., 4,5‑dimethoxy), which can affect solubility and membrane permeability in biological assays . Consequently, substituting one isomer for another without explicit experimental validation risks altering reaction outcomes, reducing reproducibility, and invalidating structure‑activity relationships in medicinal chemistry programmes.

2-Amino-3,4-dimethoxybenzonitrile – Differentiating Evidence from Closest Analogs


Purity Specification and HPLC Certification

Commercial lots of 2‑amino‑3,4‑dimethoxybenzonitrile are certified to a minimum purity of 95 % as determined by high‑performance liquid chromatography (HPLC) . This specification provides a reliable baseline for reproducible synthetic chemistry, minimising the need for in‑house purification and ensuring consistent reactivity.

Purity Procurement HPLC

Computed Lipophilicity and Polar Surface Area

The calculated octanol‑water partition coefficient (LogP) for 2‑amino‑3,4‑dimethoxybenzonitrile is 1.73888, and its polar surface area (PSA) is 68.27 Ų . These values are identical to those reported for the 4,5‑dimethoxy regioisomer (CAS 26961‑27‑3) , indicating that the 3,4‑substitution pattern does not alter the overall lipophilicity or hydrogen‑bonding capacity relative to the 4,5‑isomer. This equivalence may inform solvent selection and membrane permeability predictions during early‑stage drug discovery.

Lipophilicity Polar Surface Area Drug Design

Synthetic Utility as a Pharmaceutical Intermediate

Patents describe benzonitrile derivatives, including 2‑amino‑3,4‑dimethoxybenzonitrile, as versatile intermediates for the preparation of benzylamine derivatives that exhibit bactericidal activity . The amino group at the ortho position, combined with the electron‑donating 3,4‑dimethoxy motif, provides a nucleophilic handle for further functionalisation via acylation, alkylation, or reductive amination. While specific yield data for this isomer are not publicly disclosed, the patent literature establishes its role in generating biologically active scaffolds, thereby providing a validated entry point for medicinal chemistry programmes.

Organic Synthesis Pharmaceutical Intermediate Bactericide

Scalable Packaging and Supply Chain Availability

Commercial suppliers list 2‑amino‑3,4‑dimethoxybenzonitrile in graduated packaging sizes: 10 g, 50 g, 100 g, 250 g, and 500 g . This tiered offering enables procurement from milligram‑scale screening to multi‑gram lead optimisation without changing suppliers, reducing administrative overhead and minimising the risk of cross‑supplier quality variation. In contrast, several closely related isomers (e.g., 2‑amino‑3,5‑dimethoxybenzonitrile) are more frequently listed only as custom synthesis requests or in limited quantities, which can introduce longer lead times and higher costs.

Procurement Packaging Scalability

Research and Industrial Applications for 2-Amino-3,4-dimethoxybenzonitrile


Antibacterial Small-Molecule Library Construction

Based on its inclusion in patent US20080293951A1 as a precursor to bactericidal benzylamine derivatives , 2‑amino‑3,4‑dimethoxybenzonitrile is ideally suited for the parallel synthesis of novel antibacterial candidates. The amino group permits straightforward diversification, while the 3,4‑dimethoxy pattern may confer favourable physicochemical properties (LogP = 1.73888, PSA = 68.27 Ų) for oral bioavailability .

Multi-Step Synthesis Optimization

The compound’s 95 % HPLC purity and availability in 10 g to 500 g packaging support systematic reaction optimisation and early‑stage scale‑up. Researchers can confidently use the same lot of material for reaction condition screening, impurity profiling, and pilot‑scale demonstrations, thereby preserving continuity throughout the development timeline.

Structure–Activity Relationship (SAR) Studies

When exploring the influence of methoxy substitution patterns on biological activity, 2‑amino‑3,4‑dimethoxybenzonitrile serves as a well‑characterised comparator. Its computed LogP and PSA values provide a reference point for evaluating how shifting the methoxy groups to the 4,5‑positions (or removing them) impacts target binding, cellular permeability, or metabolic stability.

Supply-Secure Discovery Programs for Academia and CROs

For academic laboratories and contract research organisations (CROs) requiring reliable access to aminodimethoxybenzonitrile building blocks, the 3,4‑isomer offers a more predictable supply chain than its 3,5‑ or 4,5‑counterparts, which are often only available on a custom‑synthesis basis. The tiered packaging options further simplify procurement planning and budget management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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